3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a difluoroethoxy group at position 3, a methyl group at position 1, and a nitro group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in the development of pharmaceuticals or agrochemicals.
Medicine: It can be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the difluoroethoxy group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.
3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and interactions.
1-Methyl-4-nitro-1H-pyrazole: Lacks the difluoroethoxy group, which may influence its solubility and stability.
Uniqueness
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluoroethoxy group enhances its lipophilicity, while the nitro group provides potential for redox activity. The methyl group may influence its steric properties and reactivity.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O3/c1-10-2-4(11(12)13)6(9-10)14-3-5(7)8/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTCMXNXQIJASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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